Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate
Overview
Description
Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Aurora Kinase Inhibitor Development
One significant application of methyl 2-(piperidin-1-yl)pyridine-4-carboxylate derivatives is in the development of Aurora kinase inhibitors, which are crucial for cancer treatment. The compound has been identified as part of a structure that inhibits Aurora A, a protein involved in cell division. This inhibition is a potential pathway for cancer therapeutics, highlighting its importance in drug discovery (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Piperidines and Pyrrolidines
Another critical area of application is in the synthesis of 2,3-disubstituted pyrrolidines and piperidines, which are valuable in creating a wide range of biologically active molecules. The described method relies on the oxidative decarboxylation and beta-iodination of alpha-amino acids, presenting a straightforward path to these structures. This process underscores the versatility of piperidine derivatives in synthesizing complex organic molecules (A. Boto et al., 2001).
Relay Catalysis
This compound derivatives have also been utilized in relay catalysis, specifically in the synthesis of methyl 4-aminopyrrole-2-carboxylates. This application demonstrates the role of these derivatives in facilitating complex chemical reactions, leading to compounds with significant potential in pharmaceutical development (E. Galenko et al., 2015).
Corrosion Inhibition
In materials science, derivatives of this compound have been explored for their corrosion inhibition properties, particularly on iron surfaces. This research indicates their potential in extending the life of metal structures and components, showcasing an application beyond the pharmaceutical scope (S. Kaya et al., 2016).
Catalytic Efficiency
The compound's derivatives have been synthesized and tested for catalytic efficiency, especially in reactions like acetylation. This application is pivotal in chemical synthesis, where such catalysts can improve reaction conditions and yields, highlighting the compound's utility in synthetic organic chemistry (F. Guendouz et al., 1988).
Mechanism of Action
Target of Action
Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate is a derivative of piperidine . Piperidine derivatives have been found to interact with a wide variety of targets, including various enzymes and receptors, and play significant roles in numerous biological processes . .
Mode of Action
Piperidine derivatives, in general, are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound would depend on its primary targets.
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways depending on their specific targets . The downstream effects would also depend on the specific pathways affected.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Properties
IUPAC Name |
methyl 2-piperidin-1-ylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-5-6-13-11(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOBIXWZODVNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594596 | |
Record name | Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888070-05-1 | |
Record name | Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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